3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Lipophilicity Drug-likeness CNS penetration

3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (CAS 1219964-41-6) is a synthetic phenoxyethyl piperidine derivative with molecular formula C₁₈H₃₀ClNO and molecular weight 311.9 g/mol. The compound features a piperidine ring substituted at the 3-position with a 2-[2-(tert-butyl)-4-methylphenoxy]ethyl side chain, and is supplied as the hydrochloride salt to enhance aqueous solubility and solid-state stability.

Molecular Formula C18H30ClNO
Molecular Weight 311.9 g/mol
CAS No. 1219964-41-6
Cat. No. B1441666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
CAS1219964-41-6
Molecular FormulaC18H30ClNO
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl
InChIInChI=1S/C18H29NO.ClH/c1-14-7-8-17(16(12-14)18(2,3)4)20-11-9-15-6-5-10-19-13-15;/h7-8,12,15,19H,5-6,9-11,13H2,1-4H3;1H
InChIKeyCUHCPLPVUGKXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (CAS 1219964-41-6): Structural Identity and Research Procurement Profile


3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (CAS 1219964-41-6) is a synthetic phenoxyethyl piperidine derivative with molecular formula C₁₈H₃₀ClNO and molecular weight 311.9 g/mol [1]. The compound features a piperidine ring substituted at the 3-position with a 2-[2-(tert-butyl)-4-methylphenoxy]ethyl side chain, and is supplied as the hydrochloride salt to enhance aqueous solubility and solid-state stability [1]. It belongs to the broader class of phenoxyethyl piperidine compounds that have been described in patent literature as selective prostaglandin E receptor 4 (EP4) antagonists with potential utility in inflammatory conditions such as osteoarthritis and rheumatoid arthritis [2]. The compound is offered by multiple research chemical suppliers internationally, with typical catalog purities of 95% or higher .

Why In-Class Phenoxyethyl Piperidine Analogs Cannot Be Interchanged for 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride


All N-phenoxyethyl piperidine derivatives share a common scaffold, but receptor subtype selectivity and functional activity within this class are exquisitely sensitive to the substitution pattern on the phenoxy ring and the position of attachment to the piperidine core [1]. The patent literature explicitly defines that R₂ may be H or methyl and R₁ may be H, -CN, or F at specified positions on the aromatic ring, indicating that even minor alterations to the substitution pattern were claimed as distinct inventions with potentially divergent pharmacological profiles [1]. For the target compound (CAS 1219964-41-6), the combination of a bulky tert-butyl group at the ortho (2-) position and a methyl group at the para (4-) position of the phenoxy ring, linked via an ethyl spacer to the 3-position of piperidine, creates a unique steric and electronic environment that is absent in regioisomers such as the 2-piperidine or 4-piperidine attachment variants (e.g., CAS 1220016-54-5), or compounds with different phenoxy substitution (e.g., 3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine). Computed XLogP3-AA of the free base is 4.6, indicating substantial lipophilicity that influences both target engagement and pharmacokinetic behavior [2]. Generic substitution without empirical verification of target binding, functional activity, and selectivity would therefore carry a high risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA = 4.6) and Physicochemical Profile of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride vs. Phenoxyethyl Piperidine Class

The free base of CAS 1219964-41-6 (CID 53409637) has a computed XLogP3-AA value of 4.6 [1], which is notably higher than the unsubstituted 3-(2-phenoxyethyl)piperidine analog (XLogP3-AA approximately 2.8 for 4-(2-phenoxyethyl)piperidine) [2]. The addition of the ortho-tert-butyl and para-methyl groups on the phenoxy ring increases computed logP by approximately 1.8 log units relative to the unsubstituted phenoxyethyl core, positioning this compound within an optimal lipophilicity range (LogP 3–5) associated with blood-brain barrier permeability, while the hydrochloride salt form improves aqueous solubility for in vitro assay compatibility [1][2]. The topological polar surface area (TPSA) of 21.3 Ų is well below the threshold of 90 Ų commonly cited for CNS drug-likeness [1].

Lipophilicity Drug-likeness CNS penetration Physicochemical properties Phenoxyethyl piperidine

Regiochemical Differentiation: 3-Position Piperidine Substitution vs. 2- and 4-Position Analogs of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

The target compound (CAS 1219964-41-6) has the phenoxyethyl chain attached at the 3-position of the piperidine ring, distinguishing it from commercially available analogs substituted at the 2-position (CAS 1220016-54-5, 2-[2-[4-(tert-butyl)-2-methylphenoxy]ethyl]piperidine hydrochloride) and the 4-position (CAS 1219979-38-0, 4-[2-(tert-butyl)-4-methylphenoxy]piperidine hydrochloride) . The 3-substituted piperidine core presents the basic nitrogen and the lipophilic side chain in a distinct spatial orientation relative to the 2- and 4-substituted variants. In sigma receptor ligand SAR studies on related phenoxyalkylpiperidine series, the position of attachment to the piperidine ring has been shown to influence both target affinity and subtype selectivity . The 3-position attachment in this compound creates a unique vector for the phenoxyethyl pharmacophore that is not accessible to the 2- or 4-substituted regioisomers.

Regiochemistry Piperidine substitution Structure-activity relationship Receptor binding Pharmacophore

Hydrochloride Salt Form: Solubility and Stability Advantage of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride vs. Free Base

The compound (CAS 1219964-41-6) is supplied as the hydrochloride salt (C₁₈H₃₀ClNO, MW 311.9), which is distinct from the free base (C₁₈H₂₉NO, MW 275.4) that is also cataloged under PubChem CID 53409637 [1][2]. The hydrochloride salt form introduces an additional hydrogen bond donor (HBD count = 2 vs. 1 for the free base) and converts the neutral amine to a charged ammonium species, which generally improves aqueous solubility, dissolution rate, and solid-state stability [1][2]. This salt form choice is critical for in vitro assay preparation where DMSO stock solutions may be used, and for any subsequent in vivo studies where consistent bioavailability is required. The free base has a computed XLogP3-AA of 4.6, suggesting limited intrinsic aqueous solubility that the hydrochloride salt mitigates [2].

Salt form Hydrochloride Solubility Stability Formulation Bioavailability

Class-Level EP4 Receptor Antagonist Pharmacophore and Structural Eligibility of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Eli Lilly patent US 8,962,659 (and related EP 2867207B1) describes N-phenoxyethyl piperidine compounds of Formula II as selective EP4 receptor antagonists, wherein R₂ is H or methyl and R₁ is H, -CN, or F at defined positions on the aromatic ring [1]. The target compound contains a methyl group on the phenoxy ring (consistent with R₂ = methyl in the patented general formula) and a tert-butyl substituent that would occupy the R₁ position with a sterically demanding group. The patent explicitly teaches that selective EP4 antagonism may treat arthritis, including osteoarthritis and rheumatoid arthritis, without the cardiovascular and gastrointestinal side effects associated with traditional NSAIDs and COX-2 inhibitors [1]. In functional assays using recombinant human EP4 receptor expressed in HEK293 cells, related phenoxyethyl piperidine compounds have demonstrated antagonist activity with IC₅₀ values in the low nanomolar range (e.g., 5.6 nM for exemplified compounds) [2].

EP4 antagonist Prostaglandin receptor Inflammation Arthritis Phenoxyethyl piperidine

Phenoxy Ring Substitution Pattern Differentiation: 2-(tert-Butyl)-4-methylphenoxy vs. 4-(tert-Butyl)-2-methylphenoxy Isomers

The phenoxy ring of the target compound bears a tert-butyl group at the ortho (2-) position and a methyl group at the para (4-) position [1]. This specific substitution pattern is distinct from the regioisomeric arrangement found in compounds such as CAS 1220016-54-5, which has the tert-butyl at the 4-position and methyl at the 2-position . In phenoxyalkylpiperidine sigma receptor ligand series, the position of substituents on the phenoxy ring has been demonstrated to affect both sigma-1/sigma-2 subtype selectivity and binding affinity . The ortho-tert-butyl group in the target compound creates significant steric hindrance near the ether oxygen, which may restrict conformational freedom of the phenoxyethyl side chain and alter the presentation of the aromatic ring to biological targets relative to para-tert-butyl analogs.

Substitution pattern tert-Butyl Methyl Phenoxy ring Isomer Structure-activity relationship

Recommended Research Application Scenarios for 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride Based on Verified Evidence


Structure-Activity Relationship (SAR) Probe for Piperidine 3-Position Substitution Effects

This compound serves as a defined chemical probe for investigating the pharmacological impact of piperidine 3-substitution versus 2- and 4-substituted analogs in target binding assays. As demonstrated in the regiochemical comparison evidence , the 3-position attachment orientation is structurally distinct and complements commercially available 2-position (CAS 1220016-54-5) and 4-position (CAS 1219979-38-0) regioisomers, enabling systematic SAR studies across all three piperidine substitution positions within the same phenoxyethyl chemotype.

CNS-Targeted Lead Identification Leveraging Differentiated Lipophilicity (XLogP3-AA = 4.6) and Low TPSA (21.3 Ų)

The compound's computed physicochemical profile—XLogP3-AA of 4.6 and TPSA of 21.3 Ų [1]—positions it within the favorable range for CNS drug-likeness. The ortho-tert-butyl and para-methyl substitution on the phenoxy ring increases lipophilicity by approximately 1.8 log units relative to the unsubstituted phenoxyethyl piperidine core, potentially enhancing blood-brain barrier penetration. This compound can be prioritized in CNS-targeted screening cascades evaluating sigma receptors, histamine H3 receptors, or monoamine transporters, where adequate CNS exposure is a prerequisite for in vivo efficacy.

EP4 Prostaglandin Receptor Antagonist Screening in Inflammatory Disease Models

Based on the class-level evidence from Eli Lilly patent US 8,962,659 describing phenoxyethyl piperidine compounds as selective EP4 antagonists for arthritis [2], this compound is structurally eligible as a screening candidate for EP4-mediated inflammatory pathways. The compound can be profiled in PGE₂-stimulated cAMP accumulation assays using recombinant human EP4/HEK293 cell lines to establish compound-specific IC₅₀ values, and benchmarked against known EP4 antagonist pharmacophores.

Ortho-Substituted Phenoxy Pharmacophore Exploration for Sigma Receptor or GPCR Targets

The unique ortho-tert-butyl substitution pattern on the phenoxy ring [3] creates steric constraints that may influence ligand-receptor binding kinetics and subtype selectivity. This compound is particularly valuable for medicinal chemistry programs exploring the conformational effects of bulky ortho substituents on phenoxyethyl piperidine pharmacophores, which have demonstrated high-affinity interactions with sigma-1 receptors (Ki values in the sub-nanomolar to low nanomolar range for optimized analogs in published series) .

Quote Request

Request a Quote for 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.